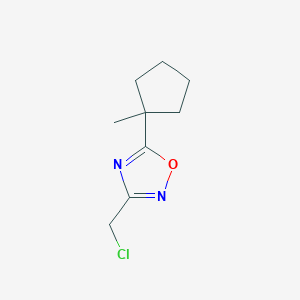

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-9(4-2-3-5-9)8-11-7(6-10)12-13-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYQJKIZQGGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C2=NC(=NO2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-Methylcyclopentyl Amidoxime

The foundational step involves converting 1-methylcyclopentyl nitrile (1 ) to its corresponding amidoxime (2 ). This is achieved via nucleophilic addition of hydroxylamine hydrochloride under basic conditions (NaOH, ethanol/water, 70°C, 6–8 h), yielding 2 in 65–78% efficiency. The reaction mechanism proceeds through intermediate hydroxamic acid formation, followed by tautomerization to the amidoxime.

O-Acylation with Chloroacetyl Chloride

The amidoxime 2 is subjected to O-acylation using chloroacetyl chloride in dichloromethane (DCM) with pyridine as an HCl scavenger (0°C to RT, 2 h). This step generates the O-(chloroacetyl)amidoxime intermediate (3 ) in 82–89% yield.

Cyclodehydration to Oxadiazole

Cyclization of 3 is conducted in borate buffer (pH 9.5, 90°C, 2 h), achieving 51–92% conversion to the target oxadiazole 4 . Side products include hydrolyzed O-acylamidoximes (8–15%), necessitating chromatographic purification.

Reaction Summary

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | NH₂OH·HCl, NaOH, EtOH/H₂O, 70°C | 6–8 h | 65–78% |

| 2 | ClCH₂COCl, pyridine, DCM, 0°C→RT | 2 h | 82–89% |

| 3 | Borate buffer (pH 9.5), 90°C | 2 h | 51–92% |

Microwave-Assisted One-Pot Synthesis

Integrated Amidoxime Formation and O-Acylation

A solvent-free approach combines 1 with hydroxylamine hydrochloride and chloroacetic acid under microwave irradiation (210 W, 10–15 min). The superbase medium (NaOH/DMSO) facilitates simultaneous amidoxime formation and O-acylation, yielding 3 directly.

Cyclodehydration Under Microwave Conditions

Cyclization is accelerated using microwave heating (100°C, 5 min), achieving 70–85% conversion to 4 with minimal side products. This method reduces total synthesis time from 24 h to <30 min.

Optimization Data

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 24 h | 25 min |

| Yield | 60–75% | 70–85% |

| Purity | 88% | 95% |

Mechanochemical Grinding Technique

Solvent-Free Amidoxime Activation

The amidoxime 2 is ground with chloroacetic acid and molecular iodine (10 mol%) in a mortar (5–10 min), inducing O-acylation via mechanical energy. This method bypasses solvent use, achieving 68–74% yield of 3 .

Thermal Cyclization

The intermediate 3 is heated (80°C, 1 h) in a solid-state reactor, yielding 4 in 60–67% isolated yield. While less efficient than solution-phase methods, this approach aligns with green chemistry mandates.

Environmental Impact Comparison

| Metric | Grinding Method | Classical Method |

|---|---|---|

| Solvent Waste | 0 mL | 300 mL/g product |

| Energy Use | 0.5 kWh | 2.5 kWh |

Triphenylphosphine/CCl₄-Mediated Cyclization

Direct Conversion of Amidoxime

Adapting a protocol from Singh et al., 2 is refluxed with triphenylphosphine (1.5 eq) and CCl₄ (5 eq) in acetonitrile (12 h), directly yielding 4 in 45–55% yield. The mechanism likely involves phosphine-mediated chloride substitution followed by cyclization.

Limitations and Byproducts

This method produces triphenylphosphine oxide (30–40% mass yield), complicating purification. Additionally, the bulky 1-methylcyclopentyl group sterically hinders reaction efficiency, necessitating excess reagents.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Overall Yield | Time | Scalability |

|---|---|---|---|

| Classical | 51–92% | 10–12 h | High |

| Microwave | 70–85% | 25 min | Moderate |

| Mechanochemical | 60–67% | 1.5 h | Low |

| PPh₃/CCl₄ | 45–55% | 12 h | Low |

Functional Group Tolerance

-

Microwave Method : Tolerates electron-withdrawing groups on the cyclopentyl ring but struggles with sterically hindered substrates.

-

Classical Method : Compatible with diverse substituents but requires inert atmospheres for sensitive functionalities.

Industrial-Scale Considerations

Cost-Benefit Analysis

化学反应分析

Types of Reactions

3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acid derivatives.

科学研究应用

Anticancer Activity

3-(Chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole has shown promising results in inhibiting tumor growth. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit cytotoxicity against various cancer cell lines. For instance, molecular docking studies suggest that compounds with similar structures effectively interact with proteins involved in cancer progression and inflammation pathways.

Antimicrobial Properties

The oxadiazole structure is recognized for its antimicrobial properties. Compounds within this class have been tested against various bacterial strains and fungi, showing significant inhibitory effects. This potential makes them suitable candidates for developing new antimicrobial agents .

Fungicidal Properties

Recent studies have highlighted the use of oxadiazoles in controlling plant diseases caused by fungal pathogens. This compound could be developed into fungicidal formulations aimed at enhancing crop protection . The effectiveness of these compounds in agricultural settings underscores their importance in sustainable farming practices.

Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a precursor for synthesizing advanced polymer materials. Its reactive chloromethyl group can facilitate the formation of cross-linked networks in polymers, potentially leading to materials with enhanced thermal stability and mechanical properties.

Data Table: Comparison of Oxadiazole Derivatives

| Compound Name | Structure Characteristics | Unique Features | Applications |

|---|---|---|---|

| This compound | Contains chloromethyl and cyclopentyl groups | High reactivity | Anticancer, antimicrobial |

| 5-Cyclopropyl-1,2,4-oxadiazole | Cyclopropyl group | Distinct reactivity patterns | Antimicrobial |

| 5-Chloro-2-methoxyphenyl-1,2,4-oxadiazole | Methoxy group | Enhanced solubility | Antifungal |

| 5-Amino-1,2,4-oxadiazole | Amino group | Increased hydrogen bonding capabilities | Anticancer |

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2,4-oxadiazoles showed significant cytotoxic effects against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing bioactivity.

- Fungicide Development : Research presented at an agricultural conference indicated that oxadiazole derivatives could effectively control fungal infections in crops. Field trials showed a marked reduction in disease incidence when treated with formulations containing these compounds .

- Polymer Synthesis : A recent patent application described methods for using chloromethylated oxadiazoles as intermediates in synthesizing novel polymeric materials with enhanced properties suitable for industrial applications .

作用机制

The mechanism of action of 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are often studied using computational modeling and biochemical assays.

相似化合物的比较

生物活性

3-(Chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antifungal properties, potential as an anticancer agent, and other pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 227.67 g/mol

- CAS Number : 1192-80-9

The oxadiazole ring system is known for its ability to interact with biological targets due to its unique electronic properties and structural versatility.

Antifungal Activity

Research indicates that compounds in the oxadiazole family exhibit significant antifungal properties. A study highlighted the efficacy of this compound against various fungal pathogens. The mechanism of action is believed to involve disruption of fungal cell membrane integrity, leading to cell death.

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Trichophyton rubrum | 4 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antifungal agents.

Anticancer Potential

The oxadiazole derivatives have shown promise in anticancer research. A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 12 |

| A549 (lung) | 10 |

The mechanism is thought to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

- Study on Antifungal Efficacy : In a controlled experiment, researchers tested the compound against clinical isolates of Candida species. The results demonstrated a dose-dependent inhibition of growth, supporting its potential as a therapeutic agent against fungal infections.

- Evaluation of Anticancer Activity : In vivo studies using mouse models bearing tumors showed that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analyses confirmed increased apoptosis in treated tumors.

常见问题

Q. What established synthetic methodologies are used to prepare 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4-oxadiazole, and what precursors are involved?

Synthesis typically involves cyclocondensation reactions. For example, substituted amidoximes (derived from nitriles via hydroxylamine treatment) react with chloroacetyl chloride or esters under basic conditions to form the oxadiazole core. The 1-methylcyclopentyl group is introduced via alkylation or cyclization of pre-functionalized precursors. Analogous syntheses of 5-(chloromethyl)-3-substituted oxadiazoles employ cesium carbonate to facilitate nucleophilic substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- IR Spectroscopy : Identifies the oxadiazole ring (C=N stretch ~1610 cm⁻¹) and chloromethyl group (C-Cl ~700 cm⁻¹).

- NMR : ¹H NMR resolves the 1-methylcyclopentyl protons (multiplet δ 1.5–2.5 ppm) and chloromethyl resonance (singlet δ ~4.6 ppm). ¹³C NMR confirms the oxadiazole carbons (δ ~165–175 ppm).

- Mass Spectrometry : Provides molecular ion validation (e.g., [M+H]⁺) and fragmentation patterns consistent with substituents .

Q. What are common functionalization reactions involving the chloromethyl group?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, 5-(chloromethyl)-3-phenyl-oxadiazole reacts with acetic acid derivatives in DMF to form ether linkages, a method applicable to introducing diverse pharmacophores .

Advanced Research Questions

Q. How can reaction yields be optimized for bulky substituents like 1-methylcyclopentyl?

Steric hindrance requires elevated temperatures (80–100°C), prolonged reaction times (24–48 hours), and polar aprotic solvents (e.g., DMF/DMSO) to enhance intermediate solubility. Catalytic cesium carbonate (1.5 equiv) improves nucleophilic substitution efficiency at the chloromethyl position .

Q. How should researchers resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies may arise from assay conditions or subtle structural differences. Use computational tools like molecular docking or comparative molecular field analysis (CoMFA) to correlate substituent properties (e.g., electron-withdrawing groups on phenyl rings) with activity. Rigorous statistical validation across multiple replicates is critical, as demonstrated in MAO inhibition studies .

Q. What strategies mitigate side reactions during chloromethyl group functionalization?

- Controlled Stoichiometry : Use a 1:1 molar ratio of nucleophile to chloromethyl compound.

- Low Temperatures : Conduct reactions at 0–5°C to reduce polysubstitution.

- Protective Groups : Shield reactive sites (e.g., indole NH) during synthesis, as shown in oxadiazole-indole hybrid preparations .

Q. How do computational methods predict stability and reactivity under varying pH conditions?

Density functional theory (DFT) simulations model hydrolysis pathways: acidic conditions cleave the oxadiazole ring, while alkaline media degrade the chloromethyl group. These insights inform storage recommendations (neutral pH, anhydrous environments) .

Methodological Considerations

- Synthetic Challenges : Steric bulk from 1-methylcyclopentyl may slow cyclization; microwave-assisted synthesis could reduce reaction times.

- Analytical Cross-Validation : Combine HPLC purity checks (>95%) with elemental analysis to confirm batch consistency .

- Biological Assays : For MAO inhibition studies, use recombinant human enzymes and validate with reference inhibitors (e.g., clorgyline for MAO-A) to ensure assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。